molecular formula C10H10N2O2 B11791969 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid CAS No. 1354706-50-5

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid

Cat. No.: B11791969
CAS No.: 1354706-50-5
M. Wt: 190.20 g/mol
InChI Key: BZOYZSRSQFLQFS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid can be compared with other similar compounds, such as:

Properties

CAS No.

1354706-50-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C10H10N2O2/c1-12-6-8(4-5-9(13)14)10(11-12)7-2-3-7/h6-7H,2-3H2,1H3,(H,13,14)

InChI Key

BZOYZSRSQFLQFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2CC2)C#CC(=O)O

Origin of Product

United States

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